molecular formula C7H14O3 B14756662 Hexanoic acid, 4-hydroxy-, methyl ester

Hexanoic acid, 4-hydroxy-, methyl ester

Katalognummer: B14756662
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: GAHDIGHBYWYMPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hexanoic acid, 4-hydroxy-, methyl ester (CAS: Not explicitly provided; structurally similar to 5-hydroxy variant in ) is a branched methyl ester derivative of hexanoic acid with a hydroxyl group at the fourth carbon. It belongs to the ester class, characterized by a fruity or floral aroma, and is commonly found in fermented foods, fruits, and microbial metabolic pathways. Its production is influenced by enzymatic activity (e.g., esterases) and environmental factors such as temperature and microbial fermentation .

Eigenschaften

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

methyl 4-hydroxyhexanoate

InChI

InChI=1S/C7H14O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

GAHDIGHBYWYMPW-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCC(=O)OC)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4-hydroxy-, methyl ester can be synthesized through the esterification of 4-hydroxyhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 4-hydroxy-, methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 4-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.

    Reduction: 4-hydroxyhexanol.

    Substitution: Various substituted hexanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 4-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of hexanoic acid, 4-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester can be hydrolyzed by esterases to produce 4-hydroxyhexanoic acid and methanol. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Methyl Esters of Hexanoic Acid Derivatives

  • Hexanoic Acid, Methyl Ester (CAS 106-70-7): Occurrence: Prominent in tea volatiles, cooked meats (e.g., lamb shashliks), and strawberries, where it serves as a maturity marker . Synthesis: Derived from β-oxidation of fatty acids or esterase-mediated reactions . Sensory Role: Contributes fruity notes with an odor threshold of 70 µg/kg .
  • Hexanoic Acid, 5-Hydroxy-, Methyl Ester (CAS 62593-13-9): Structure: Differs by hydroxyl group position (5th carbon vs. 4th).
  • Hexanoic Acid, Ethyl Ester: Occurrence: Found in Monascus-fermented cheese, kiwifruit, and jujube cultivars . Comparison: Ethyl esters generally exhibit lower volatility and distinct aroma profiles compared to methyl esters. For example, hexanoic acid ethyl ester has an apple-like aroma with a lower odor threshold (0.76 µg/kg) .

Functional Analogues: Short-Chain Methyl Esters

  • Butanoic Acid Methyl Ester: Role: Key aroma compound in kiwifruit and pineapple, contributing banana-pineapple notes . Synthesis: Produced via esterification of butanoic acid, a common fatty acid in fermentation .
  • Octanoic Acid Methyl Ester: Occurrence: Detected in lamb shashliks and pineapple varieties, associated with fatty, tropical aromas . Comparison: Longer carbon chain increases hydrophobicity, influencing retention in lipid-rich matrices.

Hydroxy-Substituted Esters

  • 4-Hydroxy vs. 5-Hydroxy Derivatives :
    • Positional isomerism affects biological activity and stability. For instance, hydroxyl groups influence hydrogen bonding and enzymatic degradation rates .

Key Research Findings and Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Name CAS Molecular Formula Odor Threshold (µg/kg) Key Sources
Hexanoic acid, methyl ester 106-70-7 C7H14O2 70 Tea, lamb, strawberries
Hexanoic acid, 4-hydroxy-, methyl ester N/A C7H14O3 Not reported Fermented foods, microbial pathways
Hexanoic acid, ethyl ester 123-66-0 C8H16O2 0.76 Cheese, jujube, kiwifruit
Butanoic acid methyl ester 623-42-7 C5H10O2 0.25 Kiwifruit, pineapple

Table 2: Factors Influencing Concentration

Compound Increase Factors Decrease Factors
Hexanoic acid, methyl ester Low cooking temperatures (57°C IT) , esterase activity High CO2 treatment
Hexanoic acid, ethyl ester Microbial fermentation , Monascus adjuncts Charcoal roasting
Butanoic acid methyl ester Chitosan treatment in kiwifruit Lipid oxidation inhibition

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